molecular formula C21H16ClFN4O B10920801 N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920801
M. Wt: 394.8 g/mol
InChI Key: CLWKSFKVIPLIJA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This is achieved by cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Carboxamide formation: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents and catalysts are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is known to act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which plays a role in modulating neurotransmission . This interaction can influence various signaling pathways and has potential therapeutic implications for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and its ability to modulate the mGlu4 receptor. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16ClFN4O/c1-12-10-18(21(28)25-16-5-3-4-14(22)11-16)19-13(2)26-27(20(19)24-12)17-8-6-15(23)7-9-17/h3-11H,1-2H3,(H,25,28)

InChI Key

CLWKSFKVIPLIJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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